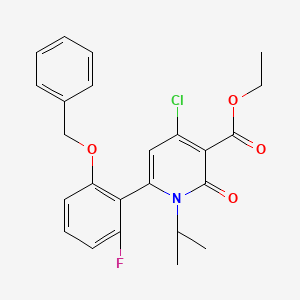
Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridine derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a fluorophenyl group, and a dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced using benzyl bromide and a suitable base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF).
Introduction of the Fluorophenyl Group: The fluorophenyl group can be incorporated through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Formation of the Dihydropyridine Ring: The dihydropyridine ring is typically formed through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used in substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mecanismo De Acción
The mechanism of action of Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to vasodilation and a decrease in blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A well-known calcium channel blocker with a similar mechanism of action.
Uniqueness
Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives .
Propiedades
Fórmula molecular |
C24H23ClFNO4 |
|---|---|
Peso molecular |
443.9 g/mol |
Nombre IUPAC |
ethyl 4-chloro-6-(2-fluoro-6-phenylmethoxyphenyl)-2-oxo-1-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C24H23ClFNO4/c1-4-30-24(29)21-17(25)13-19(27(15(2)3)23(21)28)22-18(26)11-8-12-20(22)31-14-16-9-6-5-7-10-16/h5-13,15H,4,14H2,1-3H3 |
Clave InChI |
WREMOGNQPPJWLH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(N(C1=O)C(C)C)C2=C(C=CC=C2F)OCC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


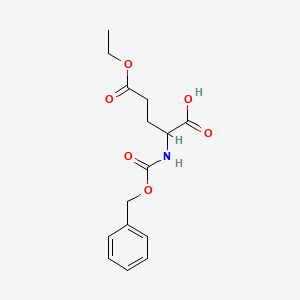
![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)
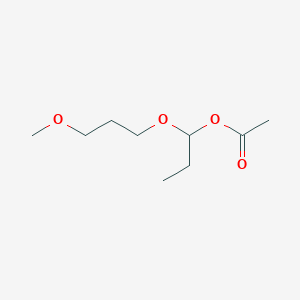
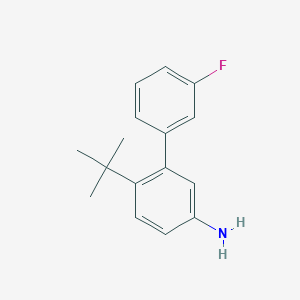
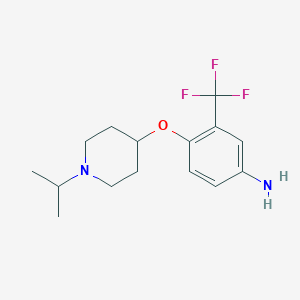
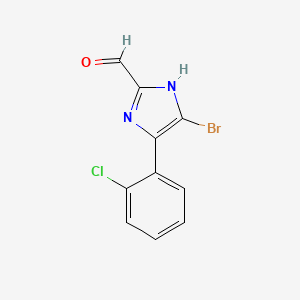


![1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13714789.png)
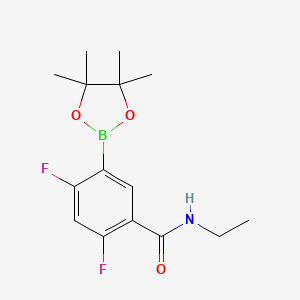
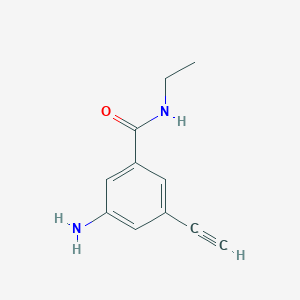

![Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13714805.png)
![3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride](/img/structure/B13714814.png)
